molecular formula C9H10BrF2NO2S B8120994 N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No.: B8120994
M. Wt: 314.15 g/mol
InChI Key: WENAYZOQQUHJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Sulfonamide Derivatives in Targeted Drug Discovery

Sulfonamide-based compounds have undergone a paradigm shift from their classical role as antibacterial agents to becoming cornerstone scaffolds in targeted cancer therapeutics. This transition is exemplified by FDA-approved drugs such as SLC-0111 (carbonic anhydrase IX inhibitor) and fedratinib (JAK2 inhibitor), which leverage sulfonamide’s capacity for precise molecular recognition. The inherent versatility of the sulfonamide group (–SO₂NH–) arises from its dual hydrogen-bond acceptor/donor properties and its ability to act as a bioisostere for carboxylate or phosphate groups, enabling interactions with diverse enzymatic pockets.

In oncology, sulfonamides preferentially target hypoxia-inducible factors like carbonic anhydrase IX (hCA IX), which is overexpressed in 95% of solid tumors but absent in normal tissues. For instance, compound 7 (a sulfonamide-triazole-glycoside hybrid) demonstrated hCA IX inhibition at 66 nM, rivaling SLC-0111’s efficacy (53 nM). This selectivity is critical for minimizing off-target effects, a persistent challenge in conventional chemotherapy.

Table 1: Comparative Analysis of Sulfonamide-Based Inhibitors in Oncology

Compound Target Enzyme IC₅₀ (nM) Selectivity Ratio (hCA IX/XII)
SLC-0111 hCA IX 53 11.0 (IX/XII)
Compound 7 hCA IX 66 8.7 (IX/XII)
FC-531A hCA IX 42 14.3 (IX/XII)

The propane-1-sulfonamide chain in this compound introduces conformational flexibility, allowing optimal alignment with enzyme active sites. This adaptability is crucial for inhibiting structurally diverse targets, such as tubulin (via colchicine-site binding) and receptor tyrosine kinases.

Structural Motif Significance: Bromo-Difluorophenyl Sulfonamide Architectures

The bromo-difluorophenyl group in this compound exemplifies a rational design strategy to enhance binding affinity and pharmacokinetics. The 3-bromo substituent serves dual roles:

  • Hydrophobic anchoring : Bromine’s large van der Waals radius (1.85 Å) fosters strong dispersion forces with nonpolar enzyme pockets, such as the hydrophobic rim of hCA IX’s active site.
  • Electrophilic reactivity : The C–Br bond’s polarizability enables potential covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins, a mechanism observed in Bruton’s tyrosine kinase inhibitors.

The 2,4-difluoro configuration contributes to:

  • Metabolic stability : Fluorine’s electronegativity reduces oxidative deamination by cytochrome P450 enzymes, extending plasma half-life.
  • Bioisosteric mimicry : The difluoro pattern mimics tyrosine’s hydroxyl group, enabling deceptive interactions with kinase ATP-binding domains.

Molecular docking simulations of analogous compounds reveal that the difluoro substituents participate in edge-to-face aromatic interactions with phenylalanine residues in VEGFR-2, achieving binding energies comparable to sorafenib (−9.2 kcal/mol vs. −9.6 kcal/mol).

Synthetic Accessibility : The compound’s modular architecture permits late-stage functionalization via Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling, enabling rapid diversification of the sulfonamide tail. For example, intermediate N-(3-bromo-2-fluorophenyl)propane-1-sulfonamide (CAS 1269233-04-6) can undergo palladium-catalyzed coupling with boronic esters to introduce heterocyclic motifs.

Properties

IUPAC Name

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NO2S/c1-2-5-16(14,15)13-7-4-3-6(11)8(10)9(7)12/h3-4,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENAYZOQQUHJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine/DMAP-Catalyzed Method

Procedure :

  • Reagents : Pyridine (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) replace triethylamine.

  • Conditions : Room temperature, 14–16 hours in DCM.

  • Yield : 85% with reduced byproducts.

Advantage :
DMAP accelerates the reaction by stabilizing the transition state, enabling milder conditions compared to triethylamine.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation significantly reduces reaction times while maintaining yields:

Procedure :

  • Reagents : Same as classical method but with microwave-compatible solvents (e.g., DCM or THF).

  • Conditions : 100°C, 30 minutes under microwave irradiation.

  • Yield : 89% (vs. 16 hours conventionally).

Key Data :

ParameterConventional MethodMAOS
Time16 h0.5 h
Temperature25°C100°C
Energy InputLow300 W

Large-Scale Industrial Synthesis

A patented large-scale process optimizes cost and purity:

Procedure :

  • Sulfonylation : 3-Bromo-2,4-difluoroaniline (50 kg), propane-1-sulfonyl chloride (1.1 equiv), and triethylamine in DCM at 20°C for 1 hour.

  • Workup : Sequential washes with 10% citric acid, water, and brine.

  • Purification : Crystallization from ethanol/water (3:1) yields 92% purity.

Key Metrics :

  • Throughput : 100 kg/batch.

  • Purity : >99% by HPLC.

Alternative Catalytic Approaches

Aluminum Chloride (AlCl₃)-Catalyzed Reaction

Procedure :

  • Reagents : Propane-1-sulfonyl chloride (1.5 equiv), AlCl₃ (2 equiv) in DCM.

  • Conditions : 0°C for 5 hours.

  • Yield : 56% (lower due to side reactions).

Limitation :
AlCl₃ promotes electrophilic side reactions, necessitating rigorous purification.

Solid-Phase Synthesis

Procedure :

  • Support : Wang resin-functionalized aniline.

  • Reagents : Propane-1-sulfonyl chloride (1.2 equiv), DIEA in DMF.

  • Yield : 68% after cleavage with TFA.

Application :
Preferred for combinatorial chemistry due to facile purification.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityPurity (%)
Classical (Et₃N)73–891–16 hHigh95–99
MAOS890.5 hModerate98
Industrial Scale921 hVery High>99
AlCl₃-Catalyzed565 hLow85

Critical Challenges and Solutions

Byproduct Formation

  • Issue : Over-sulfonylation or dehalogenation.

  • Mitigation : Use stoichiometric sulfonyl chloride and inert atmosphere.

Purification Difficulties

  • Issue : Co-elution of unreacted aniline.

  • Solution : Gradient chromatography (15→30% EtOAc/hexane) or trituration with hexane.

Recent Advances

  • Flow Chemistry : Continuous sulfonylation at 50°C achieves 94% yield in 10 minutes.

  • Enzymatic Sulfonylation : Lipase-catalyzed reactions in ionic liquids (87% yield, 99% ee) .

Scientific Research Applications

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide is a compound that has garnered attention in various scientific fields due to its potential applications. This article explores its applications primarily in medicinal chemistry, analytical chemistry, and materials science, supported by relevant data and case studies.

Anticancer Activity

This compound has been investigated for its role as a potential anticancer agent. Compounds with similar structural motifs have shown promise as inhibitors of kinases involved in cancer progression. For instance, derivatives of this compound have been studied for their ability to inhibit the B-Raf kinase, which is implicated in various cancers, particularly melanoma .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. This compound could potentially inhibit the growth of bacteria such as Neisseria gonorrhoeae, showcasing minimum inhibitory concentrations comparable to established antibiotics .

Anti-inflammatory Effects

The compound's sulfonamide group may contribute to anti-inflammatory properties, similar to other sulfonamide derivatives that have been shown to modulate inflammatory pathways effectively. This opens avenues for its use in treating inflammatory diseases .

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated the successful separation of this compound using a reverse phase HPLC method with acetonitrile and water as the mobile phase . This method is scalable and suitable for pharmacokinetic studies, which are essential for understanding the compound's behavior in biological systems.

Mass Spectrometry Compatibility

For applications requiring mass spectrometry (MS), modifications to the mobile phase can enhance compatibility, allowing for detailed analysis of this compound's structure and purity .

Development of Functional Materials

The unique properties of this compound make it a candidate for developing functional materials in electronics and photonics. Its fluorinated structure may impart desirable traits such as thermal stability and chemical resistance, which are crucial for advanced material applications.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. The ability to modify the sulfonamide group allows chemists to tailor compounds for specific biological activities or material properties .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a core 2,4-difluorophenyl-sulfonamide structure with several analogs but differs in substituents:

  • Vemurafenib (PLX4032) : Contains a pyrrolo[2,3-b]pyridine-3-carbonyl group at the 3-position, with a 4-chlorophenyl substitution on the pyrrolopyridine ring .
  • PLX-4720 : Features a 5-chloro-pyrrolo[2,3-b]pyridine-3-carbonyl group, reducing molecular weight compared to Vemurafenib .
  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide : Substitutes bromine with an ethynyl group, enhancing kinase selectivity .
  • N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide : Includes a formyl group at the 3-position, serving as a synthetic intermediate .

Physicochemical Properties

Compound Molecular Weight Solubility Purity
N-(3-bromo-2,4-difluorophenyl)sulfonamide ~330 (estimated) Likely DMSO-soluble N/A
Vemurafenib 489.92 Soluble in DMSO >98%
PLX-4720 413.83 Soluble in DMSO >98%
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide ~340 (estimated) N/A N/A
3-Formyl Analog (CAS 918523-58-7) 279.26 DMSO-soluble 95–99%

Biological Activity

N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a protein kinase inhibitor. This article explores the compound's biological activity, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

CCCS O O NC6H3BrF2\text{CCCS O O N}\text{C}_6\text{H}_3\text{BrF}_2

This structure indicates the presence of a sulfonamide group, which is known for its biological activity in various therapeutic contexts.

The compound has shown promise as an inhibitor of specific protein kinases involved in cancer proliferation. In particular, it has been studied in relation to BRAF mutations, which are prevalent in melanoma and other cancers. The BRAF V600E mutation leads to increased kinase activity, driving tumor growth. This compound's ability to inhibit this pathway could provide a therapeutic avenue for treating BRAF-mutant cancers.

Table 1: Biological Activity Summary

Activity Description
Target BRAF V600E kinase
Mechanism Inhibition of ERK1/2 phosphorylation
Efficacy Demonstrated in xenograft models
Cell Lines Tested Melanoma (BRAF V600E positive)
IC50 Values Not specified; requires further investigation

Preclinical Studies

In preclinical studies, this compound has been evaluated for its efficacy against various cancer cell lines. For instance, studies indicated that treatment with this compound could significantly reduce cell viability in BRAF V600E-positive melanoma cells by inhibiting the downstream signaling pathways essential for cell proliferation .

Case Study: Efficacy in Melanoma Models

A notable study involved the administration of this compound in mouse models bearing human melanoma xenografts. The results showed a marked reduction in tumor size compared to control groups. The compound's mechanism was attributed to its ability to inhibit ERK1/2 phosphorylation, crucial for cancer cell survival and proliferation .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Biodistribution studies indicated that the compound maintains high concentrations in tumor tissues while exhibiting low systemic toxicity. This selective accumulation is beneficial for minimizing side effects associated with conventional chemotherapeutics .

Q & A

Q. What in vivo models are appropriate for efficacy and toxicity evaluation?

  • Answer: BRAF V600E-mutated xenograft models (e.g., A375 melanoma in nude mice) assess tumor suppression. Toxicity studies monitor hepatic/renal function and body weight. Pharmacokinetic parameters (Cₘₐₓ, t₁/₂) are quantified via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.